2-Methoxy-1-pyridin-2-ylethanone

Lipophilicity Drug-likeness ADME prediction

2-Methoxy-1-pyridin-2-ylethanone (CAS 105729-06-4) is a heteroaromatic α-methoxy ketone with molecular formula C₈H₉NO₂ and molecular weight 151.16 g/mol. The compound features a pyridine ring at the 2-position acylated with a methoxyacetyl group, yielding three hydrogen bond acceptors (the pyridine nitrogen, ketone carbonyl, and methoxy oxygen), zero hydrogen bond donors, and three rotatable bonds.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 105729-06-4
Cat. No. B011132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-pyridin-2-ylethanone
CAS105729-06-4
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOCC(=O)C1=CC=CC=N1
InChIInChI=1S/C8H9NO2/c1-11-6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3
InChIKeySTFOOBKKZQROQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-pyridin-2-ylethanone (CAS 105729-06-4): Core Physicochemical and Structural Baseline for Procurement Evaluation


2-Methoxy-1-pyridin-2-ylethanone (CAS 105729-06-4) is a heteroaromatic α-methoxy ketone with molecular formula C₈H₉NO₂ and molecular weight 151.16 g/mol . The compound features a pyridine ring at the 2-position acylated with a methoxyacetyl group, yielding three hydrogen bond acceptors (the pyridine nitrogen, ketone carbonyl, and methoxy oxygen), zero hydrogen bond donors, and three rotatable bonds . Its predicted LogP is 0.91 and topological polar surface area (TPSA) is 39.19 Ų . The compound is a liquid at ambient conditions (boiling point 242.6 °C at 760 mmHg, density 1.102 g/cm³) and is commercially available from multiple vendors at ≥95% purity .

Why 2-Acetylpyridine and Other 2-Acylpyridine Analogs Cannot Directly Replace 2-Methoxy-1-pyridin-2-ylethanone


The α-methoxy substituent in 2-methoxy-1-pyridin-2-ylethanone confers a distinct combination of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that differs materially from the unsubstituted methyl ketone analog 2-acetylpyridine (CAS 1122-62-9) as well as from halogenated or higher alkoxy variants. These differences are not cosmetic; they alter LogP, TPSA, and the number of available hydrogen bond acceptor sites , which in turn affect solubility, passive permeability, and target engagement profiles in both biochemical and cell-based assays [1]. Procurement of a generic 2-acylpyridine without the α-methoxy group therefore introduces a different ADME and pharmacodynamic starting point, undermining reproducibility in medicinal chemistry campaigns, fragment-based screening libraries, and biocatalytic transformations where the methoxy group serves as a directing or recognition element.

Quantitative Differentiation Evidence for 2-Methoxy-1-pyridin-2-ylethanone Versus Its Closest 2-Acylpyridine Analogs


Reduced Lipophilicity (LogP) Relative to 2-Acetylpyridine

2-Methoxy-1-pyridin-2-ylethanone has a computed LogP of 0.91, compared to an AlogP of 1.28 for 2-acetylpyridine [1]. The 0.37 log unit reduction reflects the replacement of a methyl group with a methoxymethyl moiety, increasing polarity and aqueous solubility potential. This magnitude of LogP difference is within the range known to influence oral absorption and blood-brain barrier penetration in drug-like molecules.

Lipophilicity Drug-likeness ADME prediction

Increased Topological Polar Surface Area (TPSA) Relative to 2-Acetylpyridine

The TPSA of 2-methoxy-1-pyridin-2-ylethanone is 39.19 Ų, compared to 30.00 Ų for 2-acetylpyridine [1]. This 9.19 Ų increase is attributable to the additional methoxy oxygen and represents a meaningful shift in membrane permeability prediction. In drug discovery, a TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, but differences even in the 30-40 Ų range can affect the balance between passive cellular permeability and aqueous solubility.

TPSA Passive permeability Oral bioavailability

Expanded Hydrogen Bond Acceptor Count and Altered Molecular Recognition Profile

2-Methoxy-1-pyridin-2-ylethanone possesses three hydrogen bond acceptor (HBA) sites (pyridine N, ketone O, methoxy O) compared to two HBA sites for 2-acetylpyridine (pyridine N, ketone O) [1]. The α-methoxy oxygen introduces an additional lone-pair donor capable of engaging in non-covalent interactions with biological targets, solvent molecules, or coordination to metal centers. This additional HBA site can alter binding pose, selectivity, and affinity in target-based assays, even when the core acylpyridine scaffold is conserved.

Hydrogen bonding Molecular recognition Fragment-based screening

Increased Conformational Flexibility (Rotatable Bonds) Relative to 2-Acetylpyridine

2-Methoxy-1-pyridin-2-ylethanone possesses three rotatable bonds (the C–COCH₂OCH₃ side chain) compared to only one rotatable bond in 2-acetylpyridine (the acetyl C–C bond) [1]. This difference in degrees of freedom has consequences for binding entropy and ligand efficiency metrics. The methoxyethyl side chain can sample a broader conformational space, which may either enhance induced-fit binding or introduce entropic penalties depending on the target site geometry.

Conformational flexibility Entropy Ligand efficiency

Modest Dihydroorotase Enzyme Inhibition: A Baseline Biological Activity Datum

2-Methoxy-1-pyridin-2-ylethanone was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM (pH 7.37), yielding an IC₅₀ of 1.80×10⁵ nM (180 µM) [1]. This value indicates only weak inhibition of dihydroorotase. No head-to-head IC₅₀ comparison against 2-acetylpyridine or other 2-acylpyridines was found in the disclosed assay. However, this datum serves as the sole publicly reported enzyme inhibition endpoint for the compound and provides a baseline for further selectivity profiling.

Dihydroorotase Enzyme inhibition Pyrimidine biosynthesis

Documented Utility as a Key Building Block in Patent Chemistry (Exemplified in WO2024088792A1)

2-Methoxy-1-pyridin-2-ylethanone is explicitly employed as a reactant in patent WO2024088792A1, where it is condensed with hydroxylamine hydrochloride, sodium acetate, and caesium carbonate in methanol/acetonitrile (4.0 h) to generate methyl (E)-2-[3-chloro-2-[[(Z)-[2-methoxy-1-(2-pyridyl)ethylidene]amino]oxymethyl]phenyl]-3-methoxy-prop-2-enoate [1]. This demonstrates the compound's utility in constructing oxime ether-linked architectures of relevance to agrochemical and pharmaceutical lead generation. By contrast, 2-acetylpyridine and 2-bromoacetylpyridine excel as electrophilic alkylating agents but lack the additional methoxy functionality that enables post-condensation diversification via the α-methoxy handle.

Synthetic building block Patent chemistry Agrochemical synthesis

Recommended Research and Industrial Application Scenarios for 2-Methoxy-1-pyridin-2-ylethanone Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Enhanced Aqueous Solubility

The LogP of 0.91 and TPSA of 39.19 Ų make 2-methoxy-1-pyridin-2-ylethanone a more soluble alternative to 2-acetylpyridine (LogP 1.28, TPSA 30.00 Ų) for fragment libraries where aqueous solubility at screening concentrations (typically 200–500 µM) is critical. The additional HBA site from the methoxy oxygen also provides an extra pharmacophoric feature for fragment growing.

Scaffold Diversification via Oxime Ether and Hydrazone Chemistry

As demonstrated in patent WO2024088792A1 , the α-methoxy ketone functionality enables condensation with hydroxylamines to form oxime ethers, while the methoxy group remains available for further derivatization. This dual reactivity is not accessible with 2-acetylpyridine, which yields only the carbonyl condensation product without an additional functional handle.

Biocatalytic Oxyfunctionalization Substrate for Green Chemistry Applications

Whole-cell biocatalysts such as Burkholderia sp. MAK1 have been shown to oxyfunctionalize pyridine derivatives including 2-methoxy-1-pyridin-2-ylethanone , offering an environmentally benign route to hydroxylated building blocks. The α-methoxy group may influence regioselectivity of enzymatic hydroxylation relative to unsubstituted 2-acylpyridines, though direct comparative biocatalytic rate data are not yet published.

Target Engagement Profiling Against Dihydroorotase or Related Amidohydrolases

The compound has a measured IC₅₀ of 180 µM against dihydroorotase from mouse Ehrlich ascites . Although this potency is low, it provides a baseline for structure-activity relationship (SAR) expansion if pyrimidine biosynthesis enzymes are the biological target of interest. Users should obtain comparator data for 2-acetylpyridine and other analogs in the same assay before drawing conclusions about the contribution of the α-methoxy group to target engagement.

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